molecular formula C6H10N2O3 B3353333 D-Proline, 1-(aminocarbonyl)-(9CI) CAS No. 54080-03-4

D-Proline, 1-(aminocarbonyl)-(9CI)

Cat. No. B3353333
CAS RN: 54080-03-4
M. Wt: 158.16 g/mol
InChI Key: RTNFBJXLYMERBB-SCSAIBSYSA-N
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Description

D-Proline is a non-canonical amino acid with a unique distribution pattern in biological systems, playing a crucial role in pharmaceutical synthesis . It’s found in specific proteins and peptides within cells, and is involved in metabolic pathways . In pharmaceutical synthesis, D-Proline serves as a fundamental building block for the creation of various drugs, particularly in asymmetric synthesis and peptide-based drug development .


Synthesis Analysis

Proline synthesis, whether from glucose, glutamine or ornithine, is coupled to oxidation of reduced pyridine nucleotides (NAD[P]H) through the activity of Aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and/or Pyrroline-5-carboxylate reductase 1,2 or 3/L (PYCR1, 2 or 3/L) . The optimization of D-Proline synthesis techniques has further facilitated its widespread utilization in drug discovery .


Molecular Structure Analysis

Proline is a non-essential proteinogenic amino acid that is available from both diet and endogenous synthesis. It has a unique cyclic structure—a pyrrolidine ring in which the side chain is connected to the amino group to form a secondary amine—that confers the amino acid significant rigidity .


Chemical Reactions Analysis

D-Proline is used in the creation of various pharmaceutical compounds, enhancing their efficacy and reducing potential side effects . It’s also involved in metabolic pathways where it can be synthesized or degraded to meet cellular demands .


Physical And Chemical Properties Analysis

Proline is recognized to be beneficial in two critical ways. Firstly, it is responsible for the creation of collagen, and secondly, it helps diminish arteriosclerosis . Its molecular weight is 115.13046 g/mol and its molecular formula is C5H9NO2 .

Mechanism of Action

D-Proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .

Safety and Hazards

D-Proline should be handled in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

D-Proline has become of major interest because new experimental evidence suggests that various species of cicadas have a pair of isomeric adipokinetic neuropeptide hormones that differ only by the presence of either L- or D-Pro in the AA sequence . Unraveling the main factors influencing proline metabolism in normal physiology and disease will shed light on new effective treatment strategies .

properties

IUPAC Name

(2R)-1-carbamoylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFBJXLYMERBB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357547
Record name D-Proline, 1-(aminocarbonyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Proline, 1-(aminocarbonyl)-(9CI)

CAS RN

54080-03-4
Record name D-Proline, 1-(aminocarbonyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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